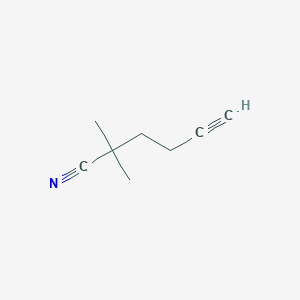

2,2-Dimethylhex-5-ynenitrile

Overview

Description

Molecular Structure Analysis

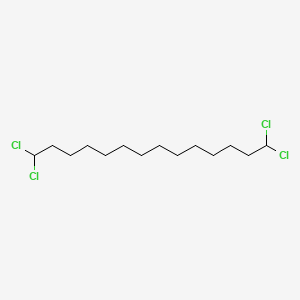

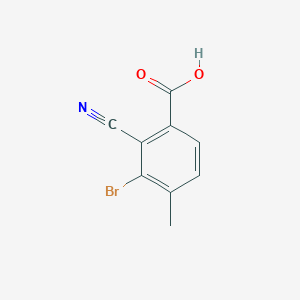

The molecular structure of 2,2-Dimethylhex-5-ynenitrile consists of a nitrile group (-CN) attached to a carbon chain. The carbon chain contains a triple bond, characteristic of alkynes, and two methyl groups attached to the second carbon .Relevant Papers One relevant paper discusses the chemical kinetics of O2-addition to alkyl radicals, which are of central importance to next-generation combustion strategies . Another paper describes the synthesis and biological activity of substituted 2-[2-(Diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates . These papers might provide further insights into the properties and potential applications of 2,

Scientific Research Applications

Chemical Reactions and Synthesis

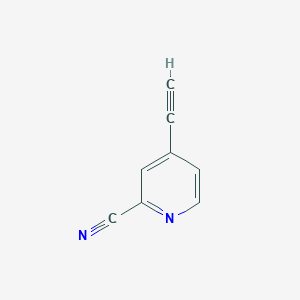

Annulation and Stereoselective Synthesis : 2,2-Dimethylhex-5-ynenitrile-related compounds have been used in annulation reactions. For instance, 3,3-Dimethyl-2-phenyl-3H-pyrrole reacted with 4-hydroxy-4-methylpent-2-ynenitrile to yield a compound with high stereoselectivity (Oparina et al., 2018).

Transformation in the Presence of Cyanide Ion : The transformation of 4-hydroxy-4-methylpent-2-ynenitrile in the presence of KCN leads to various compounds, demonstrating the reactivity of such nitriles in different conditions (Mal’kina et al., 2006).

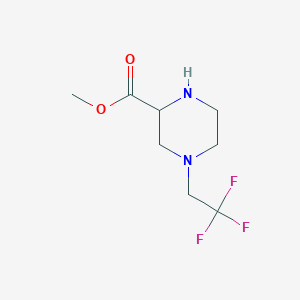

Synthesis of Progesterone Receptor Modulators : Derivatives of this compound have been used in synthesizing new agents for female healthcare, indicating their potential in medicinal chemistry applications (Fensome et al., 2008).

Materials Science and Sensing Applications

- Design of Colorimetric Sensors : Derivatives of this compound have been designed as colorimetric sensors for volatile acids and organic amine gases. This demonstrates their utility in creating functional materials for sensing applications (Cao et al., 2020).

Combustion and Fuel Research

Combustion Chemistry Study : Research on 2,5-dimethylhexane, a related compound, provides insights into the combustion behavior of iso-paraffinic molecular structures, contributing to our understanding of alternative hydrocarbon fuels (Sarathy et al., 2014).

Low-Temperature Oxidation : Studies on 2,5-dimethylhexane have also investigated product formation in low-temperature autoignition chemistry, furthering the knowledge of the oxidation behavior of such compounds (Rotavera et al., 2014).

properties

IUPAC Name |

2,2-dimethylhex-5-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-4-5-6-8(2,3)7-9/h1H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRKEEIEBWKHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1484513.png)

![(2-Isopropyl-1,3-thiazol-5-yl)-N-[(2-isopropyl-1,3-thiazol-5-yl)methyl]-N-methylmethanamine](/img/structure/B1484514.png)

![3-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1484515.png)

![8-(2,3-Dihydro-1H-inden-2-yl)-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1484516.png)

![Ethyl 5-(chlorocarbonyl)-3-{[(5-fluoro-2-pyridinyl)carbonyl]amino}-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1484523.png)

![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)